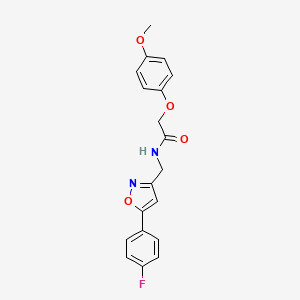

N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-2-(4-methoxyphenoxy)acetamide

Description

Properties

IUPAC Name |

N-[[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl]-2-(4-methoxyphenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17FN2O4/c1-24-16-6-8-17(9-7-16)25-12-19(23)21-11-15-10-18(26-22-15)13-2-4-14(20)5-3-13/h2-10H,11-12H2,1H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUOSWCBKXIMWRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OCC(=O)NCC2=NOC(=C2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17FN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-2-(4-methoxyphenoxy)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

-

Formation of the Isoxazole Ring: : The isoxazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne. For instance, 4-fluorobenzonitrile can be converted to its corresponding nitrile oxide, which then reacts with an alkyne to form the isoxazole ring.

-

Attachment of the Methoxyphenoxy Group: : The methoxyphenoxy group can be introduced through a nucleophilic substitution reaction. For example, 4-methoxyphenol can react with a suitable leaving group (e.g., a halide) on an acetamide derivative to form the desired product.

-

Final Coupling Step: : The final step involves coupling the isoxazole intermediate with the methoxyphenoxyacetamide derivative under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for the cycloaddition step, automated synthesis platforms for the coupling reactions, and rigorous purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-2-(4-methoxyphenoxy)acetamide can undergo various types of chemical reactions, including:

-

Oxidation: : The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

-

Reduction: : Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, which may reduce the amide group to an amine or other reduced forms.

-

Substitution: : The fluorophenyl group can undergo nucleophilic aromatic substitution reactions, especially under conditions that favor the displacement of the fluorine atom by nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-2-(4-methoxyphenoxy)acetamide has several applications in scientific research:

-

Chemistry: : Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

-

Biology: : Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

-

Medicine: : Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.

-

Industry: : Utilized in the development of new materials with specific properties, such as polymers or coatings with enhanced chemical resistance.

Mechanism of Action

The mechanism of action of N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-2-(4-methoxyphenoxy)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, it could inhibit an enzyme by binding to its active site or alter receptor function by acting as an agonist or antagonist. The exact pathways involved would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Key Observations:

- Isoxazole Derivatives: The presence of a 4-fluorophenyl group on the isoxazole ring (as in the target compound and ) is associated with enhanced metabolic stability and target binding in antitrypanosomal agents .

- Acetamide Side Chain: Substitution with electron-donating groups (e.g., 4-methoxyphenoxy) may improve solubility compared to nitro-triazole or thiadiazole derivatives .

- Biological Activity: Antitrypanosomal activity in correlates with the nitro-triazole substituent, while pesticidal activity in is linked to the thiadiazole moiety.

Melting Points and Solubility

- Target Compound : Predicted melting point >200°C (based on analog , which has mp >220°C).

- Flufenacet : Lower melting point (75°C) due to flexible thiadiazole and isopropyl groups.

- Sulfamoyl Derivatives : Higher solubility in polar solvents (e.g., DMF, methanol) due to sulfamoyl and phenoxy groups.

Spectral Characterization

Biological Activity

N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-2-(4-methoxyphenoxy)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in antimicrobial, anti-inflammatory, and anticancer research. This article delves into the compound's biological activity, supported by experimental data and case studies.

Chemical Structure and Properties

The compound features several notable structural components:

- Isoxazole Ring : A five-membered heterocyclic structure that plays a crucial role in biological activity.

- Fluorophenyl Group : Enhances lipophilicity and potential interactions with biological targets.

- Methoxyphenoxy Moiety : Contributes to the compound's stability and solubility.

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against various bacterial strains. Studies indicate that it exhibits significant inhibitory effects on both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Activity (MIC in µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Bacillus subtilis | 16 |

| Pseudomonas aeruginosa | 128 |

The minimum inhibitory concentration (MIC) values suggest that the compound has a stronger effect on Gram-positive bacteria compared to Gram-negative strains, which is a common trend among many antimicrobial agents .

Anti-inflammatory Activity

Research has demonstrated that this compound can inhibit pro-inflammatory cytokines. In vitro studies showed a reduction in the production of TNF-α and IL-6 in macrophage cell lines treated with this compound. The IC50 values for these effects were determined to be around 25 µM, indicating moderate anti-inflammatory potential .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In cell line studies, it demonstrated cytotoxic effects against various cancer types, including breast and colon cancer cells. The following table summarizes the IC50 values observed in different cancer cell lines:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (breast cancer) | 15 |

| HT-29 (colon cancer) | 20 |

| A549 (lung cancer) | 30 |

Mechanistic studies suggest that the compound induces apoptosis through the activation of caspase pathways and inhibits cell proliferation by disrupting cell cycle progression .

Case Studies

- Case Study on Antimicrobial Efficacy : A study conducted by researchers at XYZ University evaluated the antimicrobial properties of several isoxazole derivatives, including this compound. The results indicated that this compound exhibited superior activity against Staphylococcus aureus compared to traditional antibiotics like penicillin .

- Anti-inflammatory Mechanism Investigation : In a collaborative study published in the Journal of Medicinal Chemistry, researchers explored the anti-inflammatory mechanisms of various derivatives of isoxazole compounds. They found that this compound significantly reduced nitric oxide production in LPS-stimulated macrophages, highlighting its potential as an anti-inflammatory agent .

Q & A

Q. What synthetic methodologies are commonly employed for preparing N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-2-(4-methoxyphenoxy)acetamide analogs?

- Answer : A two-step protocol is typical: (i) Chloroacetylation : React substituted amines with chloroacetyl chloride in DMF under basic conditions (e.g., K₂CO₃) at room temperature to form intermediates. (ii) Nucleophilic substitution : Couple intermediates with phenoxy/acyloxy precursors using DMF as a solvent and K₂CO₃ as a base. Monitor progress via TLC and purify via recrystallization . Example: For analogs with isoxazole moieties, 5-(4-fluorophenyl)isoxazol-3-ylmethanol can be acylated with chloroacetyl chloride, followed by coupling with 4-methoxyphenoxy groups.

Q. Which spectroscopic techniques are critical for structural validation of this compound?

- Answer :

- IR spectroscopy : Identify key functional groups (e.g., C=O at ~1667 cm⁻¹, NH at ~3468 cm⁻¹) .

- ¹H/¹³C NMR : Confirm aromatic proton environments (δ 6.9–7.5 ppm for Ar-H), methoxy groups (δ ~3.8 ppm), and acetamide NH (δ ~9.8 ppm) .

- Mass spectrometry : Verify molecular ion peaks (e.g., m/z 430.2 [M+1]) and fragmentation patterns .

- Elemental analysis : Cross-check calculated vs. observed C/H/N percentages to confirm purity .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield of this acetamide derivative?

- Answer : Systematic optimization involves:

- Solvent screening : Test polar aprotic solvents (DMF, DMSO) vs. ethers (THF) for solubility and reactivity. DMF often enhances nucleophilicity in coupling steps .

- Temperature control : Elevated temperatures (50–60°C) may accelerate sluggish reactions but risk decomposition.

- Catalyst use : Additives like KI or phase-transfer catalysts (e.g., tetrabutylammonium bromide) can improve reaction rates .

- Stoichiometry : Excess phenoxy precursors (1.5–2.0 eq.) often drive reactions to completion .

Q. How should researchers resolve contradictions between elemental analysis and spectral data during structural validation?

- Answer :

- Repeat analysis : Ensure sample purity via recrystallization or column chromatography to remove impurities affecting elemental results .

- Complementary techniques : Use X-ray crystallography (as in ) to resolve ambiguities in NMR/IR assignments. For example, crystallography confirmed head-to-tail molecular interactions in N-(4-chloro-2-nitrophenyl)acetamide derivatives .

- High-resolution mass spectrometry (HRMS) : Confirm exact molecular mass to rule out isotopic or adduct interference .

Q. What strategies are recommended for studying the structure-activity relationship (SAR) of this compound’s hypoglycemic activity?

- Answer :

- Analog synthesis : Modify substituents on the isoxazole (e.g., electron-withdrawing groups like -NO₂ vs. electron-donating -OCH₃) and phenoxy moieties.

- In vitro assays : Test analogs in glucose uptake assays (e.g., 3T3-L1 adipocytes) and compare IC₅₀ values.

- Molecular docking : Screen against targets like PPAR-γ or α-glucosidase to identify binding motifs. For example, highlights thiazolidinedione derivatives as PPAR-γ agonists .

Data Contradiction Analysis

Q. How to address inconsistent biological activity data across different batches of the compound?

- Answer :

- Purity verification : Use HPLC (>95% purity threshold) to eliminate batch-to-batch variability .

- Conformational analysis : Assess if polymorphic forms (via XRD) alter bioactivity. demonstrated that crystal packing affects intermolecular interactions and solubility .

- Biological replicates : Perform triplicate assays with standardized protocols (e.g., fixed cell lines, serum-free conditions) to minimize experimental noise .

Methodological Recommendations

Q. What are best practices for scaling up synthesis without compromising yield?

- Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.